Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl
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Overview
Description
Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl is a chemical compound with the molecular formula C7H16ClNO5 and a molecular weight of 229.66 g/mol . It is a derivative of glucose, where the hydroxyl group at the second position is replaced by an amino group, and the compound is further methylated and combined with hydrochloride. This compound is known for its hygroscopic nature and appears as a white to off-white solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl typically involves the methylation of 2-amino-2-deoxy-D-glucose. The reaction conditions often include the use of methanol as a solvent and hydrochloric acid to form the hydrochloride salt . The process involves the protection of hydroxyl groups, selective methylation, and subsequent deprotection steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, reduced amines, and various substituted glucopyranosides, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and as a model compound in drug development.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The amino group allows it to form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function . The compound can also act as a substrate or inhibitor in various biochemical pathways, affecting the overall metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Similar in structure but with an acetamido group instead of an amino group.
Methyl 2-amino-2-deoxy-α-D-glucopyranoside: An isomer with the amino group in the alpha configuration.
Uniqueness
Methyl 2-amino-2-deoxy-b-D-glucopyranoside HCl is unique due to its specific configuration and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various chemical and biological applications where these properties are advantageous .
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO5.ClH/c1-12-7-4(8)6(11)5(10)3(2-9)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4-,5-,6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBLANRNRXZVRP-WVSZPMMDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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